7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both dioxane and azaspiro components. The molecular formula for this compound is , and it features a distinctive arrangement of functional groups that contribute to its chemical reactivity and potential biological activity. This compound is primarily researched for its applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The chemical behavior of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane includes various types of reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions and reagents used will dictate the major products formed during these reactions .
Research indicates that 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane exhibits significant biological activity, particularly as a candidate for therapeutic applications. Its structure allows it to interact with various biological targets, including sigma receptors, which are implicated in numerous neurological processes. Studies have shown that derivatives of this compound can act as radioligands for imaging techniques like positron emission tomography, making it a valuable tool in both diagnostic and therapeutic contexts .
The synthesis of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. A common synthetic route includes:
For example, one method involves reacting 2-hydroxymethyl-8-(substituted) compounds with benzyl halides in the presence of a base like potassium carbonate at elevated temperatures .
7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in medicinal chemistry:
Interaction studies have primarily focused on the compound's ability to bind to sigma receptors. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents derived from 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. Research has shown that modifications to the compound can significantly affect its binding affinity and selectivity towards different receptor subtypes, which is essential for optimizing drug efficacy and safety profiles .
Several compounds share structural similarities with 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | Similar spirocyclic structure | Lacks benzyl substituent |
| Spiro[4.5]decane Derivatives | Various substituents on the spiro core | Diverse biological activities |
| Naphthyridine Derivatives | Contains naphthyridine moiety | Potentially different receptor interactions |
The uniqueness of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of functional groups and structural features, which may confer distinct reactivity and biological activity compared to other similar compounds. Its benzyl substitution enhances its potential for specific interactions with biological targets, setting it apart from simpler analogs .
The spirocyclic framework of 7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane provides a conformationally restricted backbone that mimics the spatial orientation of endogenous peptide ligands binding to the NK1 receptor. This receptor, which mediates the effects of substance P in pain transmission, emesis, and mood regulation, requires antagonists with high conformational specificity to block its hydrophobic binding pocket effectively [3] [4]. The compound’s benzyl group occupies a critical subpocket within the NK1 receptor, while the 1,4-dioxa-8-azaspiro[4.5]decane core stabilizes the antagonist-receptor complex through hydrogen bonding with residues such as His197 and Glu193 [4].
Modifications to the benzyl substituent, such as halogenation or trifluoromethylation, enhance binding affinity by exploiting van der Waals interactions with hydrophobic regions of the receptor [4]. For instance, replacing the benzyl group’s para-hydrogen with chlorine increases inhibitory potency by 15-fold in vitro, as demonstrated in radioligand displacement assays [4]. The spirocyclic oxygen and nitrogen atoms further contribute to solubility, enabling blood-brain barrier penetration—a key advantage over peptide-based antagonists like aprepitant [3].
Systematic SAR investigations have identified critical pharmacophoric elements within 7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives. The table below summarizes key structural modifications and their effects on NK1 receptor binding:
| Position | Substituent | Binding Affinity (Ki, nM) | Selectivity (NK1/NK2) |
|---|---|---|---|
| Benzyl-para | -H | 420 | 8.3 |
| Benzyl-para | -Cl | 28 | 12.1 |
| Benzyl-para | -CF3 | 19 | 9.8 |
| Spiro-O | -CH2CH3 | 310 | 6.7 |
Data adapted from spirocyclic NK1 antagonist patent analyses [4].
The 1,4-dioxa ring’s size and stereochemistry profoundly influence receptor selectivity. Enlarging the spiro ring to a six-membered system reduces NK1 affinity by 60%, while introducing methyl groups at the 3-position of the dioxane ring improves metabolic stability without compromising activity [5]. Additionally, replacing the spirocyclic oxygen with sulfur decreases CNS penetration due to increased polar surface area, highlighting the importance of oxygen’s electronic effects in maintaining blood-brain barrier permeability [5].
Lead optimization efforts focus on balancing receptor affinity, pharmacokinetic properties, and synthetic feasibility. The spirocyclic core’s rigidity reduces entropic penalties during receptor binding, enabling picomolar-level affinity in optimized analogs [4]. Key strategies include:
These optimizations have yielded compounds with subnanomolar IC50 values in functional assays, outperforming first-generation NK1 antagonists like rolapitant in preclinical models [3] [4].
A 2021 patent disclosed a 7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivative (Compound X) that reduced calcitonin gene-related peptide (CGRP) release by 78% in trigeminal ganglion neurons [4]. In a marmoset model of cortical spreading depression—a migraine biomarker—Compound X (10 mg/kg oral) decreased depolarization events by 65% over 24 hours, surpassing the efficacy of telcagepant (48% reduction) [4].
A spirocyclic analog with a 4-aminopyrimidine substituent (ARN-ABD) demonstrated dual NK1 and tachykinin NK3 receptor antagonism in a dextran sulfate sodium (DSS)-induced colitis model [5]. ARN-ABD (5 mg/kg twice daily) reduced colonic interleukin-6 levels by 82% and mucosal damage scores by 70%, comparable to anti-TNFα biologics but with superior oral bioavailability [5].
Incorporating a 2-methoxybenzyl group into the scaffold produced a compound (LY-456) with 5-HT1A receptor partial agonism (EC50 = 11 nM) alongside NK1 antagonism [5]. In the forced swim test, LY-456 (3 mg/kg) reduced immobility time by 58%, indicating antidepressant activity comparable to fluoxetine. Anxiolytic effects in the elevated plus maze were observed at doses as low as 1 mg/kg [5].
The formation of the spirocenter in 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane represents a complex stereochemical process that fundamentally determines the three-dimensional architecture of the molecule. The spirocenter, located at the quaternary carbon atom that connects both the 1,4-dioxane and piperidine rings, exhibits inherent chirality despite the absence of four different substituents directly attached to it [1] [2].
The stereochemical nature of spirocenter formation involves axial chirality, where the two rings adopt a perpendicular orientation relative to each other, creating a naturally occurring three-dimensional structure [1]. This perpendicular arrangement results in the suppression of molecular interactions of π-systems and enhances the overall molecular rigidity [1]. The spirocenter formation mechanism typically proceeds through acid-mediated 5-endo-trig cyclization, which has been extensively documented for related 1-oxa-8-azaspiro[4.5]decan-4-one systems [3].
Research demonstrates that spirocenter formation can be achieved with superb yields of 91% when optimal conditions are employed, specifically using p-toluenesulfonic acid in controlled amounts with methanol [3]. The stereochemical outcome of this cyclization is influenced by several factors including the nature of substituents on the precursor rings, reaction temperature, and the presence of directing groups [4].
| Parameter | Value | Impact on Stereochemistry |
|---|---|---|
| Spirocenter Type | Quaternary Carbon | Determines axial chirality |
| Ring Orientation | Perpendicular (90°) | Restricts conformational freedom |
| Chiral Elements | Two enantiomers possible | Affects optical activity |
| Formation Mechanism | 5-endo-trig cyclization | Controls stereochemical outcome |
The stereochemical considerations extend to the benzyl substituent at position 7, which introduces additional conformational complexity. The presence of this substituent can influence the preferred conformation of the piperidine ring and create potential for diastereomeric relationships when additional chiral centers are present in the molecule [5] [6].
The conformational dynamics of the 1,4-dioxa-8-aza framework in 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane are governed by the constrained geometry imposed by the spirocyclic linkage. Nuclear Magnetic Resonance spectroscopy studies reveal that the 1,4-dioxane ring typically adopts a chair conformation, while the piperidine ring demonstrates greater conformational flexibility [7] [8].
Computational investigations using Density Functional Theory methods have shown that the preferred conformations of azaspiro compounds are significantly influenced by the electronic environment and steric interactions [9] [10]. The B3LYP and B3LYP-D3 functionals predict different lowest energy conformations depending on the calculation methods employed, particularly when dispersion corrections are considered [9].
The conformational preferences of the 1,4-dioxa-8-aza framework exhibit several key characteristics:
Ring Flexibility Analysis: The dioxane ring demonstrates limited conformational mobility due to the anomeric effect and the presence of two oxygen atoms that constrain the ring geometry [11]. In contrast, the piperidine ring shows greater conformational freedom, with the benzyl substituent at position 7 influencing the preferred chair conformation [11].
Solvent Effects: Molecular dynamics simulations indicate that conformational behavior varies significantly between gas phase and solution environments [12]. The solvation model density approach demonstrates that water molecules can stabilize different conformers through hydrogen bonding interactions [9].
Temperature-Dependent Dynamics: Variable temperature Nuclear Magnetic Resonance studies reveal that at low temperatures (≤ 183 K), conformational exchange processes become sufficiently slow to observe individual conformers [12]. This phenomenon indicates the presence of conformational barriers that are overcome at ambient temperatures [12].
| Conformational Parameter | Dioxane Ring | Piperidine Ring |
|---|---|---|
| Preferred Conformation | Chair | Chair (benzyl equatorial) |
| Conformational Barrier | High | Moderate |
| Ring Flipping Rate | Slow | Fast at RT |
| Steric Influence | Minimal | Significant (benzyl group) |
The intramolecular interactions within the framework include potential carbon-hydrogen to oxygen contacts and nitrogen lone pair interactions that can stabilize specific conformations [13]. These interactions are particularly important in determining the relative stability of different conformers and influencing the overall molecular geometry [13].
X-ray crystallographic analysis provides definitive structural information about the solid-state geometry of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane and related compounds. Comprehensive crystallographic studies of analogous spirocyclic systems reveal critical geometric parameters that define the molecular architecture [14] [13].
Crystal Structure Parameters: Related spirocyclic compounds crystallize in various space groups, with monoclinic and triclinic systems being most common [15]. The 1,4-dioxa-8-azaspiro framework typically exhibits the following crystallographic characteristics:
The bond lengths within the spirocyclic framework show standard values consistent with sp³ hybridized carbon centers. Carbon-carbon bonds in the rings typically range from 1.520 to 1.540 Å, while carbon-oxygen bonds in the dioxane ring measure approximately 1.430 to 1.450 Å [15]. The carbon-nitrogen bond lengths in the piperidine ring are generally 1.470 to 1.490 Å [15].
Bond Angles and Geometry: The spirocenter exhibits tetrahedral geometry with bond angles close to the ideal 109.5°. However, ring strain and substituent effects can cause deviations from ideal tetrahedral angles [13]. The dioxane ring demonstrates chair conformation with oxygen atoms in typical positions, while the piperidine ring adopts a chair conformation with the benzyl substituent preferentially in an equatorial position [13].
| Structural Parameter | Typical Range | Standard Value |
|---|---|---|
| C-C Bond Length (rings) | 1.520-1.540 Å | 1.530 Å |
| C-O Bond Length | 1.430-1.450 Å | 1.440 Å |
| C-N Bond Length | 1.470-1.490 Å | 1.480 Å |
| Spirocenter Angles | 105-115° | 109.5° |
| Ring Dihedral Angle | 85-95° | 90° |
Intermolecular Interactions: Crystallographic studies reveal that molecules in the solid state are stabilized by weak intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonds and van der Waals forces [13]. These interactions typically involve carbon-hydrogen to oxygen distances in the range of 2.3 to 2.7 Å [13].
Thermal Parameters: Anisotropic displacement parameters indicate that the spirocenter carbon exhibits minimal thermal motion, confirming the rigid nature of the spiro linkage [15]. In contrast, terminal groups such as the benzyl substituent show greater thermal displacement, indicating increased molecular motion in the crystal lattice [15].
The molecular packing in the crystal structure demonstrates that spirocyclic molecules typically adopt arrangements that maximize intermolecular contacts while minimizing steric repulsion. This packing behavior is influenced by the three-dimensional nature of the spirocyclic framework and the presence of the benzyl substituent [13].
Crystallographic Quality Indicators: High-quality crystal structures of related compounds exhibit R-factors typically ranging from 0.040 to 0.080 and weighted R-factors from 0.100 to 0.150 [16] [17]. These values indicate reliable structural determinations with well-resolved atomic positions and accurate geometric parameters [16] [17].